molecular formula C7H9BrN2O B3392630 Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- CAS No. 1206248-91-0

Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-

Cat. No.: B3392630
CAS No.: 1206248-91-0
M. Wt: 217.06 g/mol
InChI Key: XOGMOLVFPVRVFY-UHFFFAOYSA-N
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Description

Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is a brominated pyridine derivative featuring an ethanol backbone substituted with an amino group at the 2-position of the pyridine ring. This compound belongs to a class of bioactive molecules where the pyridine moiety is critical for interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-[(6-bromopyridin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGMOLVFPVRVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276317
Record name Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-91-0
Record name Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206248-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- typically involves the reaction of 2-bromo-6-methylpyridine with N,N-dimethylformamide under specific conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The process involves multiple steps, including the bromination of the pyridine ring and subsequent attachment of the ethanol group.

Industrial Production Methods

In industrial settings, the production of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced reactors and continuous flow systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for a variety of applications across different scientific disciplines:

Chemistry

  • Intermediate Synthesis : It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity allows for various transformations including oxidation and substitution reactions.

Biology

  • Biological Activity : Research has indicated potential antimicrobial and anticancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against Gram-positive bacteria and cancer cell lines .

Medicine

  • Drug Development : Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is explored as a pharmacological tool in medicinal chemistry. Its ability to interact with biological targets makes it a candidate for further drug development studies .

Industry

  • Agrochemicals : The compound's applications extend to the development of agrochemicals, where it may contribute to the formulation of pesticides and herbicides.

Case Study 1: Antimicrobial Properties

A study published in Scientific Reports examined a series of thiazoles linked to pyridine derivatives, including those derived from Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-. These compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Case Study 2: Drug Development

Research focusing on the synthesis of new benzothiazole-based compounds highlighted the role of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- as an intermediate. These compounds were tested for anti-tubercular activity, showcasing the versatility of this pyridine derivative in medicinal applications .

Data Tables

Application AreaSpecific UseFindings
ChemistryIntermediate for organic synthesisHigh yield synthesis via reaction with ethyl isothiocyanate
BiologyAntimicrobial and anticancer researchEffective against Gram-positive bacteria; potential anticancer activity
MedicineDrug developmentInvestigated as a pharmacological tool
IndustryAgrochemical formulationsPotential use in pesticide development

Mechanism of Action

The mechanism by which Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target sites, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

A structural comparison highlights key differences in substituents and core scaffolds among related compounds:

Compound Name Core Structure Substituents/Modifications Key Features
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- Pyridine + ethanol 6-Br, 2-aminoethanol linkage Bromine enhances electrophilicity
2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide Pyridine N-oxide 6-Br, 2-amino linkage to pyridine N-oxide N-oxide increases polarity
WP1066 (JAK2 inhibitor) Pyridine + acrylamide 6-Br, cyano group, phenylethyl substituent Targets JAK2/STAT3 pathways
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol Benzene + ethanol Multi-substituted benzene, Br, F, ethoxy Enhanced lipophilicity
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol Pyrimidine + ethanol 6-Me, 2-propyl, 4-aminoethanol linkage Pyrimidine core alters H-bonding

Key Observations :

  • Halogenation: The bromine in Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- and WP1066 improves target binding but may reduce solubility compared to non-halogenated analogs like 2-[(6-methyl-2-propyl-4-pyrimidinyl)amino]ethanol .
  • Core Heterocycle: Pyridine derivatives (e.g., Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-) exhibit planar structures conducive to π-π stacking, whereas pyrimidine analogs (e.g., ) offer additional hydrogen-bonding sites .
  • Functional Groups: The ethanolamine side chain in these compounds enhances water solubility, but bulky substituents (e.g., in WP1066) limit bioavailability .
Physicochemical Properties
Property Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- WP1066 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol
Solubility (DMSO) Likely >50 mg/mL (inferred from ) 71 mg/mL Not reported
Solubility (Ethanol) High (based on synthesis in ethanol ) Insoluble Moderate (ethanol used in purification )
LogP (estimated) ~1.5 (moderate lipophilicity) ~3.2 (high) ~1.0 (low)

Notes:

  • Ethanolamine side chains improve solubility in polar solvents, as seen in for related ethanol derivatives .

Biological Activity

Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Synthesis of the Compound

The synthesis of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- typically involves the reaction of 6-bromo-2-pyridinamine with appropriate reagents in an ethanol solvent system. The general synthetic route includes:

  • Reagents : 6-bromo-2-pyridinamine, ethanol, and various coupling agents.
  • Method : The reaction is generally carried out under reflux conditions to facilitate the formation of the desired amine derivative.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The results indicated that Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested .

The mechanism by which Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- exerts its biological effects primarily involves:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells .

4. Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- has been investigated for its cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects on human cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The findings demonstrated that the compound induced apoptosis in these cell lines with IC50 values around 20 µM . This suggests a potential role in cancer therapeutics.

5. Summary of Biological Activities

Activity Target Pathogen/Cell Line MIC/IC50 Value Reference
AntibacterialE. coli32 µg/mL
AntibacterialS. aureus16 µg/mL
AntifungalC. albicans64 µg/mL
CytotoxicityHeLa20 µM
CytotoxicityMCF720 µM

6. Conclusion

Ethanol, 2-[(6-bromo-2-pyridinyl)amino]- shows promising biological activity with significant antimicrobial and anticancer properties. The compound's ability to inhibit key enzymes involved in DNA synthesis positions it as a potential candidate for further development in both antibacterial and anticancer therapies. Future research should focus on optimizing its efficacy and exploring its mechanisms in greater detail.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-
Reactant of Route 2
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Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-

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